

An In-depth Technical Guide to the Chemical Structure and Properties of Seselin

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Compound of Interest

Compound Name: **Seselin**

Cat. No.: **B192379**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Seselin**, a naturally occurring pyranocoumarin. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Structure

Seselin is a pyranocoumarin characterized by a pyran ring fused to a coumarin moiety. Its systematic IUPAC name is 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one.[1][2]

Table 1: Chemical Identifiers for **Seselin**

Identifier	Value
IUPAC Name	8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one
CAS Number	523-59-1 [1] [3] [4]
Molecular Formula	C ₁₄ H ₁₂ O ₃ [1] [4]
Molecular Weight	228.24 g/mol [1] [2] [5]
Canonical SMILES	CC1(C)C=CC2=C(O1)C3=C(C=C2)C=CC(=O)O 3
InChI Key	QUVCQYQEIQOLHFZ-UHFFFAOYSA-N
Synonyms	Amyrolin, Seseline [6]

Physicochemical Properties

Seselin is a solid, white to beige powder at room temperature.[\[7\]](#) A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of **Seselin**

Property	Value	Source
Melting Point	119-120 °C	[5]
Boiling Point	403.0 ± 45.0 °C (Predicted)	[8]
Density	1.351 g/cm ³ (at 18 °C)	[5]
Water Solubility	0.04 g/L (Predicted)	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol [6] [7]	
logP	2.68 - 3.0	[1]
Polar Surface Area	35.53 Å ²	[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Seselin**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 3: ¹H NMR Spectral Data for **Seselin** (in CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.22	d	9.5
H-4	7.61	d	9.5
H-5	7.23	d	8.5
H-6	6.76	d	8.5
H-3'	5.67	d	9.9
H-4'	6.35	d	9.9
2 x CH ₃	1.46	s	-

Table 4: ¹³C NMR Spectral Data for **Seselin**

Carbon	Chemical Shift (δ , ppm)
C-2	161.2
C-3	112.9
C-4	143.5
C-4a	112.5
C-5	126.0
C-6	109.1
C-7	156.4
C-8	112.7
C-8a	150.0
C-2'	77.9
C-3'	127.9
C-4'	115.8
2 x CH ₃	28.2

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. For coumarins like **Seselin**, characteristic absorption bands are expected in the UV region. While specific molar absorptivity values for **Seselin** are not readily available in the cited literature, the UV spectrum of the related compound coumarin shows absorption maxima around 274 nm and 311 nm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Seselin** is expected to show characteristic absorption bands for the C=O of the lactone, C=C of the aromatic and pyran rings, and C-O ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak $[M]^+$ for **Seselin** would be observed at m/z 228. The fragmentation pattern would likely involve the loss of a methyl group (-15 amu) and carbon monoxide (-28 amu) from the pyran and coumarin rings, respectively.

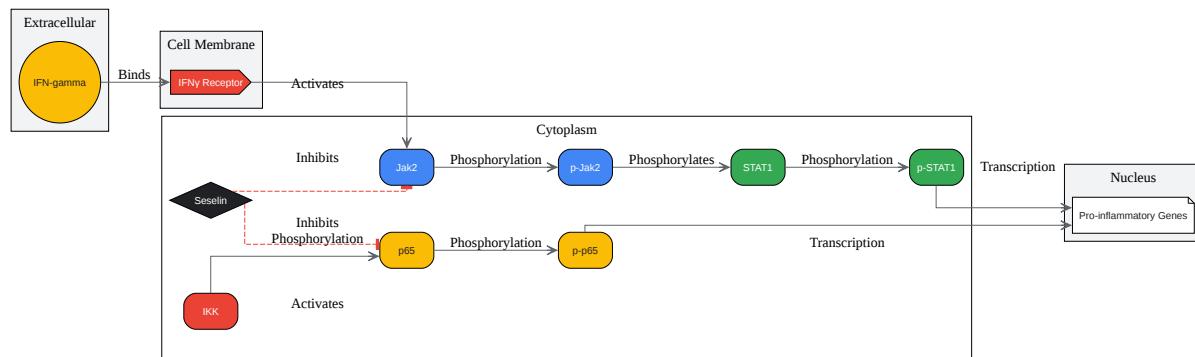
Biological Activities and Signaling Pathways

Seselin exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Activity

Seselin has demonstrated significant anti-inflammatory effects in various in vivo and in vitro models. It has been shown to reduce ear edema induced by phorbol 12-myristate 13-acetate (TPA) and decrease acetic acid-induced writhing in mice.^[3] Furthermore, **Seselin** can ameliorate sepsis by down-regulating the levels of pro-inflammatory cytokines such as IL-1 β , IL-6, and TNF- α .^[3]

The primary mechanism underlying the anti-inflammatory action of **Seselin** involves the inhibition of the Jak2/STAT1 and NF- κ B signaling pathways. **Seselin** directly targets Janus kinase 2 (Jak2), preventing its phosphorylation and subsequent activation of the Signal Transducer and Activator of Transcription 1 (STAT1). This, in turn, suppresses the expression of pro-inflammatory genes. **Seselin** also inhibits the phosphorylation of p65, a key component of the NF- κ B complex.



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Caption: Simplified signaling pathway of **Seselin**'s anti-inflammatory action.

Cytotoxic Activity

Seselin has shown cytotoxic effects against various cancer cell lines, including P388 and HT-29 cells, with EC₅₀ values of 8.66 and 9.94 µg/ml, respectively.[3]

Other Biological Activities

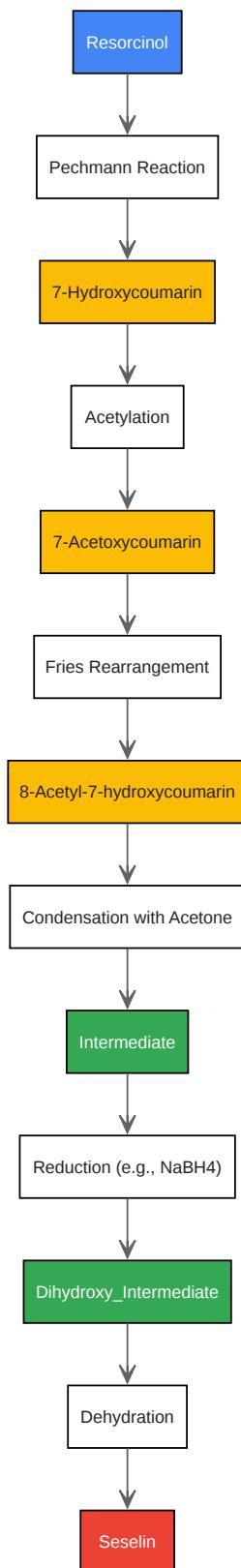
Seselin also possesses antinociceptive, antifungal, and insecticidal properties.[3][4]

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, extraction, and biological evaluation of **Seselin**.

Synthesis of Seselin

A common method for the synthesis of **Seselin** involves a multi-step process starting from resorcinol.



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Caption: General workflow for the chemical synthesis of **Seselin**.

Protocol Outline:

- Pechmann Reaction: React resorcinol with ethyl acetoacetate in the presence of a condensing agent (e.g., sulfuric acid) to form 7-hydroxycoumarin.
- Acetylation: Acetylate the 7-hydroxy group of the coumarin using acetic anhydride.
- Fries Rearrangement: Subject the resulting 7-acetoxycoumarin to a Fries rearrangement to yield 8-acetyl-7-hydroxycoumarin.
- Condensation and Cyclization: Condense 8-acetyl-7-hydroxycoumarin with acetone in the presence of a base (e.g., pyrrolidine) to form the pyran ring.
- Reduction and Dehydration: The intermediate is then reduced (e.g., with sodium borohydride) and subsequently dehydrated to yield **Seselin**.

Extraction from Natural Sources

Seselin can be isolated from various plant sources, particularly from the Rutaceae family.

General Extraction Protocol:

- Drying and Grinding: The plant material (e.g., roots, leaves) is dried and ground into a fine powder.
- Solvent Extraction: The powdered material is extracted with a suitable organic solvent, such as acetone or ethanol, using methods like maceration or Soxhlet extraction.
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- Chromatographic Purification: The fraction containing **Seselin** is further purified using chromatographic techniques such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)

Cell Culture:

- Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Treatment:

- Seed cells in 96-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Seselin** for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

Analysis:

- Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
- Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA kits.
- Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of key signaling molecules like total and phosphorylated Jak2 and STAT1.

Cytotoxicity Assay (MTT Assay)

- Seed cells in a 96-well plate and allow them to attach.
- Treat the cells with different concentrations of **Seselin** for a defined period (e.g., 24, 48, or 72 hours).
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

Seselin is a promising natural product with a well-defined chemical structure and a range of interesting biological activities, particularly its potent anti-inflammatory effects. The established synthetic and extraction methods, along with detailed protocols for in vitro evaluation, provide a solid foundation for further research and development of **Seselin** and its derivatives as potential therapeutic agents. The elucidation of its mechanism of action, specifically the targeting of the Jak2/STAT1 pathway, offers a clear direction for future drug discovery efforts. This technical guide serves as a valuable resource for scientists and researchers aiming to explore the full therapeutic potential of this intriguing pyranocoumarin.

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